![molecular formula C13H12FN3S B2719275 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1004193-64-9](/img/structure/B2719275.png)
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, also known as FITC-pyrazole, is a chemical compound used in scientific research. It is commonly used as a fluorescent probe to label proteins and other biomolecules. FITC-pyrazole has several advantages over other fluorescent probes, including its high sensitivity and specificity.
Mechanism of Action
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee works by binding to specific amino acid residues in proteins, such as lysine and cysteine. This binding allows the probe to label the protein and make it visible under fluorescent microscopy.
Biochemical and Physiological Effects:
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in laboratory settings.
Advantages and Limitations for Lab Experiments
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee has several advantages over other fluorescent probes. It is highly sensitive and specific, allowing for accurate labeling and detection of proteins. It is also easy to use and relatively inexpensive. However, 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee has some limitations. It can only label proteins that contain specific amino acid residues, such as lysine and cysteine. It is also susceptible to photobleaching, which can limit its usefulness in long-term imaging experiments.
Future Directions
There are several future directions for research involving 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee. One area of interest is the development of new fluorescent probes that can label proteins with greater specificity and sensitivity. Another area of research is the use of 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee in live-cell imaging experiments, which could provide new insights into the behavior of proteins within cells. Additionally, researchers are interested in exploring the use of 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee in drug discovery, as it could be used to identify proteins that are involved in disease processes.
Synthesis Methods
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with 3,5-dimethylpyrazole-1-carbonyl chloride in the presence of triethylamine and isothiocyanate. The resulting compound can be purified using column chromatography.
Scientific Research Applications
1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee has a wide range of applications in scientific research. It is commonly used to label proteins and other biomolecules for imaging and detection purposes. 1-(4-Fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazolee has been used to study the binding of proteins to ligands, as well as the localization and movement of proteins within cells.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-3-5-12(14)6-4-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHGHPFAPCJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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